An In-depth Technical Guide to (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid, a Structural Analogue of Pyroglutamic Acid
An In-depth Technical Guide to (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid, a Structural Analogue of Pyroglutamic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid, a close structural analogue of the endogenous molecule (S)-pyroglutamic acid. While pyroglutamic acid is known for its role in various physiological processes, including neurotransmission and the glutathione cycle, its synthetic analogue is primarily recognized as a key precursor and metabolite of the angiotensin-converting enzyme (ACE) inhibitor, imidapril.[1][2][3][4] This document details the synthesis, physicochemical properties, and known biological context of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid, alongside a thorough examination of the biological functions of pyroglutamic acid. The guide aims to provide a foundational resource for researchers interested in the potential pharmacological applications of this synthetic analogue, drawing comparisons with its naturally occurring counterpart and highlighting areas for future investigation.
Introduction
(S)-Pyroglutamic acid, a cyclized derivative of glutamic acid, is a ubiquitous molecule in biological systems.[5] It serves as the N-terminal residue in several peptide hormones, such as thyrotropin-releasing hormone (TRH) and luteinizing hormone-releasing hormone (LH-RH), and is implicated in cognitive functions and the maintenance of glutathione levels.[1][3] The structural modification of this endogenous molecule offers a promising avenue for the development of novel therapeutic agents.
(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid is a synthetic heterocyclic compound that shares a high degree of structural similarity with pyroglutamic acid.[1][3] Its primary role in the current scientific literature is as a crucial intermediate in the synthesis of the ACE inhibitor imidapril and as one of its metabolites.[1][3] Understanding the comparative biology of this analogue is essential for exploring its potential intrinsic pharmacological activities.
This guide will delve into the known data for both molecules, presenting a side-by-side view to facilitate comparison and spark further research into the structure-activity relationships of pyroglutamic acid analogues.
Physicochemical Properties
A summary of the key physicochemical properties of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid and (S)-pyroglutamic acid is presented in Table 1.
| Property | (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid | (S)-Pyroglutamic acid |
| Molecular Formula | C₅H₈N₂O₃ | C₅H₇NO₃ |
| Molecular Weight | 144.13 g/mol [6] | 129.11 g/mol |
| CAS Number | 107716-98-3[1] | 98-79-3[5] |
| Appearance | Colorless needles | White crystalline solid |
| Melting Point | 183–185 °C[1] | 162-164 °C |
| Solubility | Water-soluble[1] | Soluble in water |
Synthesis of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid
The synthesis of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid has been reported via the cyclization of (S)-2-amino-3-(methylamino)propionic acid hydrochloride.[1]
Detailed Experimental Protocol
This protocol is adapted from the method described by Dey et al. (2024).[1]
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A solution of (S)-2-amino-3-(methylamino)propionic acid hydrochloride (154.6 mg, 1.00 mmol) in water (10 mL) is prepared in a suitable reaction vessel.
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The solution is cooled in an ice bath.
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Sodium bicarbonate (840 mg, 10.0 mmol) is added to the stirred solution, followed by the slow addition of 20% (w/w) phosgene in toluene (1.6 mL, 3.5 mmol).
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The reaction mixture is allowed to gradually warm to room temperature and is stirred for 22 hours.
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The aqueous phase of the reaction mixture is then passed through a column of Dowex 50WX2-100 ion exchange resin (H⁺ form) and eluted with water.
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The combined filtrate and washings are collected and lyophilized to remove the water.
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The resulting solid is recrystallized from hot acetonitrile to yield (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid as colorless needles.[1]
Biological Activity of (S)-Pyroglutamic Acid
(S)-Pyroglutamic acid exhibits a range of biological activities, with notable effects on the central nervous system and cellular metabolism.
Nootropic and Neurotransmitter Receptor Interaction
L-pyroglutamic acid is considered a nootropic agent, with studies suggesting it can enhance cognitive function.[7] It has been shown to interact with excitatory amino acid receptors in the rat forebrain.[7]
| Ligand | Receptor Binding | IC₅₀ (µM) |
| L-Pyroglutamic acid | ³H-L-glutamic acid binding sites | 28.11[7] |
| L-Glutamic acid | ³H-L-glutamic acid binding sites | 1.68[7] |
| L-Aspartic acid | ³H-L-glutamic acid binding sites | 16.95[7] |
Role in the Glutathione Cycle
Pyroglutamic acid is a key intermediate in the γ-glutamyl cycle, which is responsible for the synthesis and degradation of glutathione (GSH).[5] Glutathione is a critical antioxidant, protecting cells from oxidative damage.
(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid in Drug Metabolism
(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid is a known metabolite of the ACE inhibitor, imidapril.[1][3] Imidapril is a prodrug that is hydrolyzed in the liver to its active form, imidaprilat.[8]
While imidaprilat is the primary active metabolite responsible for ACE inhibition, the pharmacological activity of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid itself has not been extensively studied. Given its structural similarity to pyroglutamic acid, it is plausible that it may interact with similar biological targets, but this remains an area for further investigation. Studies on the metabolites of imidapril have primarily focused on their pharmacokinetics and excretion.[5]
Potential Areas for Future Research
The structural analogy between (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid and pyroglutamic acid suggests several avenues for future research:
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ACE Inhibition: Direct in vitro assays to determine if (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid possesses any intrinsic ACE inhibitory activity.
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Glutamate Receptor Binding: Radioligand binding assays to investigate its affinity for various glutamate receptor subtypes.
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Nootropic Effects: In vivo studies in animal models to assess any cognitive-enhancing properties.
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Glutathione Metabolism: Investigating its effects on the enzymes of the γ-glutamyl cycle and on cellular glutathione levels.
Experimental Protocols
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This protocol is a generalized method for determining the in vitro IC₅₀ of a compound for ACE inhibition.
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Reagent Preparation:
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ACE solution (from rabbit lung) in a suitable buffer (e.g., 0.05 M sodium borate buffer, pH 8.2, containing 0.3 M NaCl).
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Substrate solution: Hippuryl-Histidyl-Leucine (HHL) in the same buffer.
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Test compound solutions at various concentrations.
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Stopping solution (e.g., 1 M HCl).
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Extraction solvent (e.g., ethyl acetate).
-
-
Assay Procedure:
-
Pre-incubate the ACE solution with the test compound or buffer (control) at 37°C for a specified time (e.g., 10 minutes).
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Initiate the reaction by adding the HHL substrate solution and incubate at 37°C for a defined period (e.g., 30 minutes).
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Stop the reaction by adding the stopping solution.
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Extract the hippuric acid formed into the organic solvent.
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Evaporate the organic solvent and redissolve the hippuric acid in a suitable aqueous solution.
-
-
Quantification:
-
Measure the absorbance of the hippuric acid at 228 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of ACE inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
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Glutamate Receptor Binding Assay
This is a general protocol for a competitive radioligand binding assay.
-
Membrane Preparation:
-
Prepare crude synaptic membranes from a suitable brain region (e.g., rat forebrain).
-
-
Assay Buffer:
-
A suitable buffer such as 50 mM Tris-HCl, pH 7.4.
-
-
Radioligand:
-
A tritiated glutamate receptor ligand (e.g., ³H-L-glutamic acid).
-
-
Assay Procedure:
-
Incubate the brain membranes with the radioligand and varying concentrations of the test compound in the assay buffer.
-
Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand (e.g., L-glutamic acid).
-
Incubate at a specific temperature for a set time to reach equilibrium.
-
-
Separation and Detection:
-
Separate the bound and free radioligand by rapid vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC₅₀ value from the competition curve.
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Total Glutathione (GSH) Assay
This protocol is based on the DTNB-GSSG reductase recycling assay.
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Sample Preparation:
-
Homogenize tissue or lyse cells in a suitable buffer containing a protein precipitating agent (e.g., metaphosphoric acid or sulfosalicylic acid).
-
Centrifuge to remove precipitated proteins.
-
-
Reagents:
-
Assay buffer (e.g., phosphate buffer with EDTA).
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) solution.
-
NADPH solution.
-
Glutathione reductase solution.
-
-
Assay Procedure:
-
In a microplate, add the sample supernatant, DTNB, and glutathione reductase to the assay buffer.
-
Initiate the reaction by adding NADPH.
-
-
Measurement:
-
Measure the rate of formation of 5-thio-2-nitrobenzoic acid (TNB) by monitoring the absorbance at 412 nm over time.
-
-
Quantification:
-
Calculate the total glutathione concentration by comparing the rate of the sample to a standard curve prepared with known concentrations of GSH.
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Conclusion
(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid represents an intriguing structural analogue of the biologically active molecule, pyroglutamic acid. While its current significance lies in its role as a precursor and metabolite in the context of the ACE inhibitor imidapril, its structural similarity to pyroglutamic acid warrants further investigation into its own potential pharmacological activities. This guide has provided a comprehensive summary of the existing knowledge on both compounds, highlighting the need for direct comparative studies to elucidate the structure-activity relationships. The detailed experimental protocols provided herein offer a starting point for researchers to explore the potential of this and other pyroglutamic acid analogues in the pursuit of novel therapeutic agents.
References
- 1. (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic fate of the new angiotensin-converting enzyme inhibitor imidapril in animals. 6th communication: interspecies comparison of pharmacokinetics and excretion of imidapril metabolites in rats, dogs, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid | C5H8N2O3 | CID 18645162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Investigations on the binding properties of the nootropic agent pyroglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protection of the cardiovascular system by imidapril, a versatile angiotensin-converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
